molecular formula C27H33NO3 B1385484 4-(Hexyloxy)-N-[4-(2-phenoxyethoxy)benzyl]aniline CAS No. 1040687-31-7

4-(Hexyloxy)-N-[4-(2-phenoxyethoxy)benzyl]aniline

Cat. No. B1385484
CAS RN: 1040687-31-7
M. Wt: 419.6 g/mol
InChI Key: OQTTZHYSQTWQQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the ether and amine linkages. This could involve reactions such as Williamson ether synthesis and nucleophilic aromatic substitution .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The aniline group could participate in electrophilic aromatic substitution reactions, while the ether groups could potentially undergo reactions with strong acids .

Scientific Research Applications

Synthesis and Material Development

A variety of compounds related to 4-(Hexyloxy)-N-[4-(2-phenoxyethoxy)benzyl]aniline have been synthesized and studied for their potential in material science and organic chemistry. For instance, the synthesis and characterization of various aniline derivatives, including those with hexyloxy groups, have been explored for their applications in liquid crystal technology and electroactive materials (Miyajima et al., 1995). Additionally, the thermal and optical properties of such compounds have been a focus, with studies investigating their phase transitions and potential for advanced corrosion-resistant coatings (Li et al., 2018).

Novel Applications in Organic Chemistry

Research has also extended into novel applications in organic chemistry. For instance, the study of reaction paths for the synthesis of benzoxazines, a class of compounds related to anilines, provides insights into the potential uses of these compounds in creating new materials (Zhang et al., 2015). Moreover, the development of novel benzoxazines containing glycidyl groups has been explored, suggesting potential applications in the field of polymer chemistry (Andreu et al., 2006).

Supramolecular Chemistry and Self-Assembly

Studies have also delved into the supramolecular behavior of compounds related to this compound. Research on the synthesis and structure of novel dendrimers incorporating similar structures demonstrates the role these compounds can play in self-assembly and supramolecular chemistry (Morar et al., 2018).

Analytical and Spectroscopic Studies

Spectroscopic studies, such as those investigating the vibrational, geometrical, and electronic properties of substituted anilines, provide a foundational understanding of these compounds' behavior and potential applications in analytical chemistry (Finazzi et al., 2003).

properties

IUPAC Name

4-hexoxy-N-[[4-(2-phenoxyethoxy)phenyl]methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO3/c1-2-3-4-8-19-29-27-17-13-24(14-18-27)28-22-23-11-15-26(16-12-23)31-21-20-30-25-9-6-5-7-10-25/h5-7,9-18,28H,2-4,8,19-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTTZHYSQTWQQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)OCCOC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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